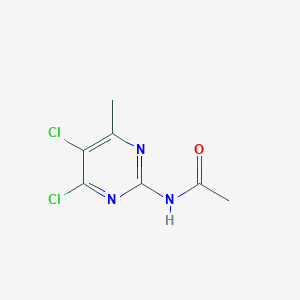

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide

Descripción

N-(4,5-Dichloro-6-methylpyrimidin-2-yl)acetamide is a pyrimidine derivative functionalized with chlorine and methyl substituents, coupled to an acetamide group. Pyrimidine-based acetamides are widely explored in medicinal and agrochemical research due to their ability to modulate biological targets. The dichloro and methyl substituents likely enhance electrophilicity and lipophilicity, respectively, influencing reactivity and bioavailability.

Propiedades

IUPAC Name |

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O/c1-3-5(8)6(9)12-7(10-3)11-4(2)13/h1-2H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXFKHDPUSPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4,5-dichloro-6-methylpyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of N-substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of N-alkylated pyrimidines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : The compound is utilized as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, oxidation, and condensation reactions, making it a versatile building block in organic chemistry.

2. Biology

- Enzyme Inhibition Studies : N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, notably inhibiting certain enzymes by binding to their active sites. This mechanism can lead to anti-inflammatory effects and other biological activities .

3. Medicine

- Anti-inflammatory and Anticancer Properties : Research has shown that this compound exhibits anti-inflammatory effects by suppressing cyclooxygenase (COX) activity. Studies indicate that it may have comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . Additionally, its anticancer potential is being explored through various assays that assess its cytotoxicity against cancer cell lines .

4. Agricultural Chemistry

- Development of Agrochemicals : The compound's properties are also being studied for applications in agrochemicals, where it could serve as a precursor for developing new herbicides or pesticides due to its biological activity against plant pathogens.

Case Studies

-

Anti-inflammatory Activity Assessment :

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide. The results indicated significant inhibition of COX enzymes in vitro, with IC₅₀ values comparable to standard NSAIDs . -

Cytotoxicity Testing :

In another investigation focusing on cancer treatment potentials, N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide was tested against various cancer cell lines. The findings suggested that the compound exhibited notable cytotoxic effects, warranting further exploration into its mechanisms and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparación Con Compuestos Similares

Implications for Research and Development

The structural features of N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide position it as a candidate for:

- Agrochemicals : Chlorinated pyrimidines are common in herbicides and fungicides due to their reactivity with plant enzymes.

- Pharmaceuticals : Pyrimidine acetamides are explored as kinase inhibitors or antimicrobial agents; the dichloro motif may enhance target binding .

Actividad Biológica

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide is characterized by a pyrimidine ring substituted with two chlorine atoms and a methyl group. This structure contributes to its unique biological properties, making it a valuable compound in pharmaceutical research.

The compound functions primarily through the inhibition of specific enzymes by binding to their active sites. This action disrupts various biological processes, leading to notable anti-inflammatory and anticancer effects. The inhibition of cyclooxygenase (COX) enzymes is particularly significant, as it reduces the production of pro-inflammatory mediators like prostaglandins .

1. Anti-inflammatory Properties

Research indicates that N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide exhibits potent anti-inflammatory effects. It has been shown to inhibit COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

2. Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in the context of ovarian cancer. Studies demonstrate that it induces degradation of transglutaminase 2 (TG2), an enzyme linked to tumor progression and chemotherapy resistance . The compound's ability to modulate TG2 levels suggests a potential role in cancer therapy.

3. Antimicrobial Activity

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide has also shown antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Studies

- Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide significantly reduced inflammation compared to control groups. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- Anticancer Study : In vitro experiments on ovarian cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in TG2 levels, correlating with reduced cell viability and increased apoptosis rates .

- Antimicrobial Study : A series of derivatives were synthesized and evaluated for antimicrobial efficacy. Compounds exhibited low minimum inhibitory concentration (MIC) values against MRSA strains, indicating strong antibacterial potential .

Data Tables

Q & A

Q. What are the standard synthetic routes for N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted pyrimidine precursors with acetamide derivatives under controlled conditions. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like premature chlorination or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve selectivity .

- Reaction time : Extended durations (>12 hours) may improve conversion but risk byproduct formation . Purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for achieving >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of chlorine and methyl groups (e.g., δ ~2.19 ppm for CH in pyrimidine ).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 344.21 ).

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, N, S percentages within ±0.3% of theoretical values ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* level) model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., acetamide carbonyl as electron-deficient ).

- HOMO-LUMO gaps : Correlate with stability; narrower gaps (~4 eV) suggest higher reactivity . Validation involves comparing computed IR spectra or dipole moments with experimental data .

Q. How to resolve discrepancies between experimental and computational data?

- Basis set refinement : Upgrade from 6-31G* to def2-TZVP for better accuracy in bond-length predictions .

- Solvent effects : Include implicit solvation models (e.g., PCM) to match NMR chemical shifts in DMSO .

- Cross-verification : Use multiple techniques (e.g., X-ray crystallography for structural validation if available) .

Q. What strategies mitigate impurities during synthesis?

- Byproduct identification : LC-MS or H NMR tracking reveals intermediates (e.g., unreacted chloropyrimidine at δ ~8.2 ppm ).

- Optimized quenching : Gradual addition of ice-water precipitates the product while minimizing hydrolysis .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates stereoisomers .

Q. How to investigate reaction mechanisms involving this compound?

- Kinetic studies : Monitor progress via in situ FTIR (e.g., carbonyl peak decay at ~1700 cm ).

- Isotopic labeling : N-labeled acetamide traces nucleophilic substitution pathways .

- Computational transition-state analysis : Identify rate-determining steps (e.g., Cl–N bond cleavage barriers ).

Designing stability studies under varying conditions

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) .

- HPLC-MS monitoring : Detect decomposition products (e.g., dechlorinated analogs or hydrolyzed acetamide ).

Q. What molecular docking approaches predict biological activity?

- Target selection : Prioritize proteins with pyrimidine-binding pockets (e.g., kinases or DNA repair enzymes ).

- Flexible docking : Use AutoDock Vina with AMBER force fields to account for ligand conformational changes .

- Validation : Compare docking scores (e.g., ΔG ~-9 kcal/mol) with in vitro IC values from enzyme assays .

Q. How to compare this compound with structural analogs for SAR studies?

Validating bioactivity data across different assays

- Dose-response consistency : Ensure EC values align between cell-based (e.g., MTT) and enzymatic assays .

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .

- Metabolic stability : Use liver microsomes to correlate in vitro activity with pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.